molecular formula C18H17FN4 B10994069 4-[4-(4-Fluorophenyl)piperazin-1-yl]quinazoline

4-[4-(4-Fluorophenyl)piperazin-1-yl]quinazoline

Cat. No.: B10994069
M. Wt: 308.4 g/mol
InChI Key: HXJUKZAKSOMFFP-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazino]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a quinazoline core structure, which is known for its broad spectrum of biological activities. The addition of a 4-fluorophenyl group and a piperazine ring further enhances its pharmacological properties, making it a valuable candidate for various therapeutic applications.

Properties

Molecular Formula

C18H17FN4

Molecular Weight

308.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C18H17FN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-16-3-1-2-4-17(16)20-13-21-18/h1-8,13H,9-12H2

InChI Key

HXJUKZAKSOMFFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)piperazino]quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of 4-[4-(4-Fluorophenyl)piperazino]quinazoline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)piperazino]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Fluorophenyl)piperazino]quinazoline stands out due to its unique combination of a 4-fluorophenyl group and a piperazine ring, which enhances its pharmacological properties compared to other quinazoline derivatives. This structural modification provides improved selectivity and potency against specific molecular targets .

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